molecular formula C7H11NO3 B043060 ethyl (3R)-4-cyano-3-hydroxybutanoate CAS No. 141942-85-0

ethyl (3R)-4-cyano-3-hydroxybutanoate

Cat. No.: B043060
CAS No.: 141942-85-0
M. Wt: 157.17 g/mol
InChI Key: LOQFROBMBSKWQY-ZCFIWIBFSA-N
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Description

Ethyl (3R)-4-cyano-3-hydroxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Ethers can undergo cleavage to alcohols in the presence of strong acids . Esters, on the other hand, can undergo hydrolysis, a reaction catalyzed by water or a base, to form an alcohol and a carboxylic acid .

Pharmacokinetics

The compound’s ether and ester groups suggest that it could be metabolized in the body through processes such as hydrolysis . The resulting products could then be further metabolized or excreted. The compound’s bioavailability would depend on factors such as its absorption rate, its stability in the body, and the efficiency of its metabolism and excretion.

Action Environment

The action, efficacy, and stability of Ethyl ®-(-)-4-cyano-3-hydroxybutyate could be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by factors such as pH and temperature. Additionally, the presence of other substances, such as enzymes or other chemicals, could potentially influence the compound’s actions and stability .

Properties

IUPAC Name

ethyl (3R)-4-cyano-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQFROBMBSKWQY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370024
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141942-85-0
Record name Ethyl (R)-4-cyano-3-hydroxybutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141942-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (3R)-4-cyano-3-hydroxybutanoate
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Record name ethyl (3R)-4-cyano-3-hydroxybutanoate
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Record name Butanoic acid, 4-cyano-3-hydroxy-, ethyl ester, (3R)
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Synthesis routes and methods I

Procedure details

The recombinant E. coli HB101(pNTS1G) obtained in Example 10 was inoculated in 100 ml of a 2×YT medium sterilized in a 500 ml Sakaguchi flask, and cultured with agitation at 37° C. for 13 hours. Glucose, 0.5 g, 3.2 mg of NADP, and then 0.5 g of ethyl 4-iodoacetoacetate were added to 50 ml of the resultant culture. The culture was stirred at 30° C. while being adjusted at pH 6.5 with a 5 M sodium hydroxide solution to allow for reaction for 72 hours. After the reaction, the reaction solution was subjected to extraction using ethyl acetate, the solvent was removed under decompression, and the concentrate was purified by silica gel column chromatography, to obtain 900 mg of ethyl (S)-4-iodo-3-hydroxybutyrate. The optical purity of the ethyl (S)-4-iodo-3-hydroxybutyrate was analyzed as follows and found to be 91.6% e.e. That is, the sample was heated together with sodium cyanide in dimethyl sulfoxide to obtain ethyl 4-cyano-3-hydroxybutyrate, which was then changed to a benzoic ester using benzoyl chloride under the presence of pyridine. The optical purity of the benzoic ester was measured by an HPLC method. NMR(CDC13)δ(ppm): 1.28(3H,t), 2.65(2H,d), 3.31(3H,m), 4.00(1H,m), 4.20(2H,q); Column: Chiralpak AS (0.46×25 cm) manufactured by Daicel Chemical Industries, Co., Ltd.; Column temperature: 25° C.; Eluent: n-hexane/ethanol of 95/5; Flow rate: 1 ml/min.; Detection: 254 nm; Elution time: 19.6 minutes for (S), 21.3 minutes for (R).
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Synthesis routes and methods II

Procedure details

The recombinant E. coil HB101(pNTS1G) obtained in Example 10 was inoculated in 100 ml of a 2×YT medium sterilized in a 500 ml Sakaguchi flask, and cultured with agitation at 37° C. for 13 hours. Glucose, 7.5 g, 3.2 mg of NADP, and then 4 g of ethyl 2-methyl-3-oxoacetate were added to 50 ml of the resultant culture. The culture was stirred at 30° C. while being adjusted at pH 6.5 with a 5 M sodium hydroxide solution to allow for reaction for 18 hours. After the reaction, the reaction solution was subjected to extraction using ethyl acetate, the solvent was removed under decompression, and the concentrate was purified by silica gel column chromatography, to obtain 3.5 g of ethyl 3-hydroxy-2-methylbutyrate. The optical purity of the ethyl 3-hydroxy-2-methylbutyrate was analyzed as follows and found to be 91.6% e.e. The analysis was performed in the following manner. The sample was reacted with sodium cyanide in demethyl sulfoxide at room temperature to obtain ethyl 4-cyano-3-hydroxybutyrate, which was then changed to a benzoic ester using benzoyl chloride under the presence of pyridine. The optical purity of the benzoic ester was measured by the HPLC method. 1H-NMR(CDC13)δ(ppm): 1.17(3H,t), 1.22(2H,t), 1.28(3H,t), 2.46(1H,m), 2.82(1H,br), 3.90(1H,m), 4.18(2H,q).
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Synthesis routes and methods III

Procedure details

Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-cyano-3-hydroxybutyrate (1%, w/v) was used as a reactant and novozyme 435 lipase was used as a biocatalyst. After reaction for 3 hours, ethyl (R)-4-cyano-3-hydroxybutyrate (99% e.e) was obtained at 57.3% conversion.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain ethyl (R)-(-)-4-cyano-3-hydroxybutyrate?

A: Several synthetic approaches have been explored, with a common starting point being (S)-(-)-epichlorohydrin. One method involves a multi-step process starting with ring-opening of (S)-(-)-epichlorohydrin using sodium cyanide, followed by alcoholysis, hydroxyl protection, cyanidation, and deprotection []. Another approach utilizes (S)-3-chloro-1,2-propanediol as a starting material, highlighting its potential as a valuable precursor for this key intermediate [, ]. Additionally, enzymatic synthesis using halohydrin dehalogenases (HHDHs) has gained attention. These enzymes catalyze the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to ethyl (R)-4-cyano-3-hydroxybutyrate in the presence of cyanide [, , ].

Q2: How do HHDHs contribute to the synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate?

A: HHDHs are remarkable enzymes capable of catalyzing the dehalogenation of haloalcohols to their corresponding epoxides. Their promiscuous epoxide ring-opening activity in the presence of nucleophiles like cyanide allows for the synthesis of β-substituted alcohols, such as ethyl (R)-4-cyano-3-hydroxybutyrate []. Research has focused on identifying and characterizing novel HHDHs with high activity towards the precursor, ethyl (S)-4-chloro-3-hydroxybutanoate. This enzymatic approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis [, ].

Q3: How efficient are these enzymatic methods for large-scale production?

A: Studies have demonstrated the potential of HHDHs for industrial-scale synthesis. For instance, researchers achieved a 95% conversion rate and 85% yield of ethyl (R)-4-cyano-3-hydroxybutyrate using the novel HHDH-PL enzyme from Parvibaculum lavamentivorans DS-1 []. Furthermore, immobilization of whole cells expressing the AtNIT2 nitrilase enzyme significantly enhanced substrate tolerance and allowed for reusability of the biocatalyst for multiple reaction cycles, highlighting its potential for cost-effective large-scale production of ethyl (R)-3-hydroxyglutarate, another crucial intermediate in the synthesis of rosuvastatin [].

Q4: Apart from Atorvastatin, what other applications does ethyl (R)-(-)-4-cyano-3-hydroxybutyrate have?

A: This compound serves as a versatile building block in organic synthesis. It is a key starting material for the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone []. It also acts as a precursor for enantiopure cis and trans 4-aminopipecolic acids, which are valuable γ-amino acids used in the construction of cyclic RGD-containing peptidomimetics []. These peptidomimetics show potential as antagonists of αVβ3 integrin, a protein involved in various biological processes [].

Q5: Have there been any studies on the structure and function of modified HHDHs?

A: Research has explored the relationship between HHDH structure and its catalytic activity. Scientists have generated highly engineered HHDH variants exhibiting improved catalytic rates and altered enantioselectivity compared to the wild-type enzyme []. Crystal structures of these modified enzymes, with substrates or products bound to the active site, provided valuable insights into the structural basis for their altered activity and stability [, ]. Understanding these structure-function relationships paves the way for designing even more efficient biocatalysts for the synthesis of pharmaceutically important compounds like ethyl (R)-(-)-4-cyano-3-hydroxybutyrate.

Q6: What are the environmental implications of using this compound and its synthesis methods?

A: While the provided research does not delve into the environmental impact of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate specifically, the use of biocatalysts like HHDHs presents a more sustainable alternative to traditional chemical synthesis []. Further research is needed to fully understand the environmental fate and potential effects of this compound and to develop environmentally friendly waste management strategies.

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